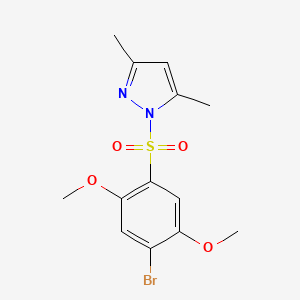![molecular formula C29H34N6O3 B2885055 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902931-49-1](/img/no-structure.png)
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H34N6O3 and its molecular weight is 514.63. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Agent Development
Research has focused on developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones as promising antimalarial agents. The leader compound in this category has undergone extensive quality control procedure development, including solubility, identification, impurities, and assay methods, indicating its potential as a significant antimalarial drug candidate (Danylchenko et al., 2018).
Synthesis and Antimicrobial Activity
Novel synthesis methods have been developed for [1,2,4]triazoloquinazolin-9(1H)-ones and their derivatives, showing good yields and demonstrating potential for further pharmacological exploration. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the compound's potential in developing new antimicrobial agents. Some synthesized compounds exhibited good to moderate activities against test microorganisms, indicating their relevance in addressing bacterial and fungal infections (Bektaş et al., 2007).
Molecular Rearrangements and Chemical Synthesis
Molecular modeling and synthesis studies have also focused on derivatives as potential α1-adrenoceptor antagonists. The compounds have been tested for in vivo hypotensive activity and showed significant potential, demonstrating the utility of these derivatives in the development of cardiovascular drugs (Abou-Seri et al., 2011).
Antihistaminic Activity
The development of novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and their evaluation for H1-antihistaminic activity have been reported. These compounds, particularly 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showed potent antihistaminic activity with minimal sedative effects, making them potential candidates for new H1-antihistamines (Gobinath et al., 2015).
Antihypertensive Activity
Synthesis and evaluation of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have shown significant antihypertensive activity in spontaneously hypertensive rats (SHR). This research indicates the potential of these compounds in developing antihypertensive medications (Alagarsamy & Pathak, 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a piperazine derivative with a triazoloquinazolinone derivative. The piperazine derivative is first acetylated and then reacted with a ketone to form an enamine. The enamine is then reacted with the triazoloquinazolinone derivative to form the final product.", "Starting Materials": [ "4-acetylphenyl", "piperazine", "3-methylbutylamine", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Acetylation of piperazine with acetic anhydride and sodium acetate", "Reaction of acetylated piperazine with ethyl acetoacetate and sodium ethoxide to form enamine", "Reaction of enamine with hydrazine hydrate to form triazoloquinazolinone derivative", "Reaction of triazoloquinazolinone derivative with 4-acetylphenylpiperazine enamine to form final product" ] } | |
CAS-Nummer |
902931-49-1 |
Produktname |
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molekularformel |
C29H34N6O3 |
Molekulargewicht |
514.63 |
IUPAC-Name |
1-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H34N6O3/c1-20(2)14-15-34-28(38)24-6-4-5-7-25(24)35-26(30-31-29(34)35)12-13-27(37)33-18-16-32(17-19-33)23-10-8-22(9-11-23)21(3)36/h4-11,20H,12-19H2,1-3H3 |
SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)
![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)








![1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884992.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2884993.png)
